molecular formula C23H18N2O2 B11212869 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11212869
M. Wt: 354.4 g/mol
InChI Key: UBCQAOPWTHLHLJ-NTCAYCPXSA-N
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Description

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzophenone with appropriate aldehydes or ketones under basic or acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Shows potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound can modulate the activity of certain receptors and ion channels, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both hydroxyphenyl and methylphenyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C23H18N2O2/c1-16-10-13-18(14-11-16)25-22(15-12-17-6-2-5-9-21(17)26)24-20-8-4-3-7-19(20)23(25)27/h2-15,26H,1H3/b15-12+

InChI Key

UBCQAOPWTHLHLJ-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4O

Origin of Product

United States

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